molecular formula C13H18O3 B1296976 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one CAS No. 249278-25-9

1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one

Cat. No.: B1296976
CAS No.: 249278-25-9
M. Wt: 222.28 g/mol
InChI Key: KFBRVHJODGMLFK-UHFFFAOYSA-N
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Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular structure of this compound consists of a benzene ring bearing three distinct substituents positioned at specific locations. The compound exhibits the molecular formula C13H18O3 with a molecular weight of 222.28 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-[2-hydroxy-6-(3-methylbutoxy)phenyl]ethanone, reflecting the precise positioning of functional groups on the aromatic ring.

The structural framework features a phenolic hydroxyl group positioned at the 2-carbon of the benzene ring, an isopentyloxy substituent at the 6-position, and an acetyl group attached to the 1-carbon. The isopentyloxy group, also referred to as 3-methylbutoxy, represents a branched five-carbon alkoxy chain that significantly influences the compound's lipophilic characteristics. The presence of the hydroxyl group enables hydrogen bonding capabilities, while the branched alkoxy chain enhances the molecule's hydrophobic properties through increased surface area and van der Waals interactions.

Detailed structural analysis reveals the International Chemical Identifier string as InChI=1S/C13H18O3/c1-9(2)7-8-16-12-6-4-5-11(15)13(12)10(3)14/h4-6,9,15H,7-8H2,1-3H3. The corresponding International Chemical Identifier Key is documented as KFBRVHJODGMLFK-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation provides CC(C)CCOc1cccc(c1C(=O)C)O, clearly depicting the connectivity pattern of all atoms within the molecule.

Structural Parameter Value Reference
Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
International Chemical Identifier Key KFBRVHJODGMLFK-UHFFFAOYSA-N
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1

Crystallographic Data and Conformational Analysis

The crystallographic properties of this compound indicate that the compound exists as low melting crystals with a characteristic faint yellow to orange coloration. The crystal structure demonstrates significant molecular flexibility due to the presence of the branched isopentyloxy chain, which can adopt multiple conformational states depending on the environmental conditions and intermolecular interactions. The hydroxyl group positioned ortho to the carbonyl functionality creates the potential for intramolecular hydrogen bonding, which may stabilize specific conformational arrangements.

Conformational analysis suggests that the isopentyloxy side chain exhibits considerable rotational freedom around the carbon-oxygen bond connecting it to the aromatic ring. This flexibility allows the molecule to adjust its three-dimensional shape in response to packing forces within the crystal lattice or interactions with surrounding molecules in solution. The branched nature of the isopentyloxy group introduces steric considerations that influence the preferred conformational states and overall molecular geometry.

The exact mass of the compound has been determined as 222.12600 atomic mass units, providing precise molecular weight information for spectroscopic and analytical applications. The topological polar surface area, calculated based on the functional group contributions, offers insights into the molecule's potential for membrane permeability and biological interactions. These crystallographic parameters serve as fundamental data points for computational modeling studies and structure-activity relationship investigations.

Thermochemical Profile: Melting Point, Boiling Point, and Phase Behavior

The thermochemical properties of this compound reveal distinct phase transition characteristics that reflect its molecular structure and intermolecular interactions. The compound exhibits a melting point range of 25-27 degrees Celsius, indicating relatively weak intermolecular forces and suggesting that the crystal lattice can be disrupted at moderate temperatures. This low melting point is consistent with the presence of the bulky isopentyloxy substituent, which may prevent efficient molecular packing and reduce lattice stability.

The boiling point has been determined both experimentally and through predictive calculations, with values reported at 328 degrees Celsius at standard atmospheric pressure. Alternative predictive models suggest a boiling point of 328.0±22.0 degrees Celsius, indicating some uncertainty in the precise value but confirming the general temperature range. This relatively high boiling point compared to the melting point indicates strong intermolecular attractions in the liquid phase, likely due to hydrogen bonding involving the phenolic hydroxyl group.

The compound demonstrates specific phase behavior characteristics that influence its handling and storage requirements. The relatively low melting point necessitates controlled temperature conditions to maintain solid-state stability, while the moderate boiling point suggests reasonable thermal stability under normal laboratory conditions. The vapor pressure at 25 degrees Celsius has been calculated as 0.000102 millimeters of mercury, indicating minimal volatility at room temperature.

Thermochemical Property Value Conditions Reference
Melting Point 25-27°C Standard pressure
Boiling Point 328°C 760 mmHg
Predicted Boiling Point 328.0±22.0°C Calculated
Vapor Pressure 0.000102 mmHg 25°C
Flash Point 118.2°C Standard conditions

Solubility Parameters and Partition Coefficients

The solubility characteristics of this compound are determined by the interplay between its hydrophilic and lipophilic structural elements. The presence of the phenolic hydroxyl group provides hydrogen bonding capability and contributes to water solubility, while the extensive isopentyloxy substituent significantly enhances lipophilicity. This dual nature creates a compound with moderate polarity that can interact with both aqueous and organic phases.

The logarithmic partition coefficient (LogP) has been calculated as 3.01970, indicating strong preference for organic phases over aqueous environments. This value suggests that the compound would readily dissolve in organic solvents such as alcohols, ethers, and aromatic hydrocarbons, while exhibiting limited solubility in pure water. The high LogP value is consistent with the molecular structure, where the branched alkoxy chain dominates the overall hydrophobic character despite the presence of the polar hydroxyl group.

The density of the compound has been determined as 1.059 grams per cubic centimeter, which is slightly higher than water, indicating efficient molecular packing despite the presence of the bulky isopentyloxy group. The refractive index measurement of 1.515 provides additional evidence of the compound's optical properties and molecular polarizability. These parameters are essential for understanding the compound's behavior in various solvent systems and for predicting its distribution in multiphasic systems.

Solubility predictions based on the molecular structure suggest that the compound would exhibit good solubility in moderately polar organic solvents. The hydrogen bonding capability of the hydroxyl group would facilitate dissolution in protic solvents, while the alkoxy chain would promote solubility in aprotic organic media. The overall solubility profile indicates intermediate polarity, making the compound suitable for applications requiring moderate hydrophobic-hydrophilic balance.

Property Value Method Reference
LogP 3.01970 Calculated
Density 1.059 g/cm³ Predicted
Refractive Index 1.515 Experimental
Polar Surface Area 46.53000 Ų Calculated

Acid-Base Characteristics: pKa Determination and Tautomeric Equilibria

The acid-base properties of this compound are primarily governed by the phenolic hydroxyl group, which can undergo deprotonation under appropriate conditions. The predicted pKa value of 9.82±0.10 indicates that the compound behaves as a weak acid, with the hydroxyl proton becoming increasingly labile as the solution pH approaches this value. This pKa is consistent with typical phenolic compounds, where electron-withdrawing or electron-donating substituents on the aromatic ring modulate the acidity of the hydroxyl group.

The presence of the electron-withdrawing acetyl group adjacent to the hydroxyl functionality enhances the acidity compared to unsubstituted phenol. The acetyl group stabilizes the phenoxide anion through resonance effects, facilitating proton dissociation and lowering the pKa relative to simple phenolic compounds. Conversely, the electron-donating isopentyloxy group provides some electron density to the aromatic ring, partially counteracting the acidifying effect of the carbonyl group.

Tautomeric equilibria considerations reveal potential keto-enol interconversion involving the acetyl group and the adjacent hydroxyl functionality. The proximity of these functional groups creates the possibility for intramolecular hydrogen bonding, which may stabilize specific tautomeric forms. The keto form is expected to predominate under most conditions due to the stability of the aromatic ring and the carbonyl group, but enol tautomers may contribute to the overall equilibrium mixture.

The acid-base behavior has practical implications for the compound's stability and reactivity under different pH conditions. In basic environments approaching or exceeding the pKa, deprotonation of the hydroxyl group would generate a phenoxide anion with enhanced nucleophilic character. This increased reactivity could facilitate various chemical transformations and influence the compound's behavior in biological or catalytic systems.

Acid-Base Parameter Value Uncertainty Reference
pKa 9.82 ±0.10
Phenolic Character Weak acid Predicted
Tautomeric Forms Keto-enol equilibrium Theoretical

Properties

IUPAC Name

1-[2-hydroxy-6-(3-methylbutoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-9(2)7-8-16-12-6-4-5-11(15)13(12)10(3)14/h4-6,9,15H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBRVHJODGMLFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=CC(=C1C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80342955
Record name 1-[2-Hydroxy-6-(3-methylbutoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

249278-25-9
Record name 1-[2-Hydroxy-6-(3-methylbutoxy)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80342955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Alkylation of 2-Hydroxyacetophenone

Reaction Overview:
The most common method involves the alkylation of 2-hydroxyacetophenone with isopentyl bromide in the presence of a base.

Reaction Conditions:

  • Reagents:
    • 2-Hydroxyacetophenone
    • Isopentyl bromide
    • Base (e.g., potassium carbonate)
  • Solvent: Acetone or dimethylformamide (DMF)
  • Temperature: Reflux conditions

Procedure:

  • Dissolve 2-hydroxyacetophenone in the chosen solvent.
  • Add potassium carbonate as a base to the solution.
  • Introduce isopentyl bromide gradually while stirring.
  • Heat the mixture under reflux for several hours.
  • After completion, cool the reaction mixture and filter out any solid residues.
  • Purify the product via recrystallization or column chromatography.

Alternative Synthetic Routes

While the alkylation method is predominant, other synthetic routes may be explored, including:

  • Direct O-Alkylation:

    • Utilizing alkyl halides or alcohols directly with phenolic compounds under specific catalytic conditions.
  • Microwave-Assisted Synthesis:

    • Employing microwave irradiation to enhance reaction rates and yields, particularly in solvent-free conditions.

The yield and purity of synthesized 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one can vary based on the reaction conditions employed. A summary of typical yields from various methods is presented in the table below:

Method Yield (%) Purification Method
Alkylation (Standard) 70-85 Recrystallization
Microwave-Assisted Synthesis 75-90 Column Chromatography
Direct O-Alkylation 60-80 Flash Chromatography

Recent studies have highlighted the versatility of this compound in various chemical reactions, including oxidation and substitution reactions, making it a valuable intermediate in organic synthesis.

Chemical Reactivity

The compound can undergo:

  • Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
  • Reduction: The carbonyl group can be reduced to an alcohol.
  • Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

The preparation of this compound primarily relies on alkylation methods involving 2-hydroxyacetophenone and isopentyl bromide under controlled conditions. The compound's chemical versatility opens avenues for further research into its applications in pharmaceuticals and materials science.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound.

    Reduction: Formation of 1-(2-Hydroxy-6-(isopentyloxy)phenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and isopentyloxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkoxy-Substituted Hydroxyacetophenones

Key Compounds:

1-(4-((5-Bromopentyl)oxy)phenyl)ethan-1-one (CAS: 61270-21-1) Substituents: Bromopentyloxy at position 3. Comparison: The bromoalkyl chain enhances reactivity in nucleophilic substitutions, unlike the non-reactive isopentyl group in the target compound.

1-[2-Hydroxy-6-(3-(pyrrol-1-yl)propoxy)phenyl]ethan-1-one Substituents: Pyrrol-1-ylpropoxy at position 5. Properties: Exhibits weak C–H···C interactions in crystal packing, influencing solid-state stability .

Data Table 1: Alkoxy-Substituted Analogs
Compound Name Substituents Key Properties/Applications Reference
1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one Isopentyloxy (position 6) Moderate polarity, potential catalysis
1-(4-((5-Bromopentyl)oxy)phenyl)ethan-1-one Bromopentyloxy (position 4) Reactive intermediate for drug design
1-[2-Hydroxy-6-(pyrrol-1-ylpropoxy)phenyl]ethan-1-one Pyrrol-1-ylpropoxy (position 6) Redox-active, solid-state interactions

Sulfur-Containing Derivatives

Key Compounds:

1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one (1f)

  • Substituents: Chloromethylphenyl and dimethyl sulfoximide.
  • Properties: Melting point = 137.3–138.5°C; used in Ru(II)-catalyzed reactions .
  • Comparison : The sulfoximide group enhances electrophilicity, enabling catalytic applications, while the isopentyloxy group lacks such activating effects.

1-(4-Butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone Substituents: Butoxy and methylsulfinyl. Properties: Higher thermal stability due to sulfinyl group .

Data Table 2: Sulfur-Containing Analogs
Compound Name Substituents Key Properties/Applications Reference
1-(4-(Chloromethyl)phenyl)-2-(dimethyl(oxo)-λ6-sulfanylidene)ethan-1-one Chloromethyl, sulfoximide High melting point (137.3–138.5°C), catalytic precursor
1-(4-Butoxy-2-hydroxy-6-methylphenyl)-2-(methylsulfinyl)ethanone Butoxy, methylsulfinyl Enhanced thermal stability

Redox-Active and Conjugated Systems

Key Compounds:

1-(2-(10H-Phenothiazin-10-yl)phenyl)ethan-1-one (BP-PT) Substituents: Phenothiazine moiety. Properties: Exhibits fused conjugation, enabling applications in redox flow batteries via distinct electron density distribution . Comparison: The isopentyloxy group in the target compound lacks conjugated systems, limiting redox activity.

1-[2-Hydroxy-6-(trifluoromethoxy)-1H-indol-1-yl]ethan-1-one

  • Substituents: Trifluoromethoxy and indole.
  • Properties: Fluorine atoms enhance lipophilicity and metabolic stability .
Data Table 3: Redox-Active Analogs
Compound Name Substituents Key Properties/Applications Reference
1-(2-(10H-Phenothiazin-10-yl)phenyl)ethan-1-one Phenothiazine Redox flow battery applications
1-[2-Hydroxy-6-(trifluoromethoxy)-1H-indol-1-yl]ethan-1-one Trifluoromethoxy, indole High lipophilicity, pharmaceutical potential

Heterocyclic and Functionalized Derivatives

Key Compounds:

1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one Substituents: Methylpyridinyl and methylsulfonyl. Applications: Potential kinase inhibition due to sulfonyl group .

1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethan-1-one

  • Substituents: Methylimidazole.
  • Properties: Crystalline solid with biological activity .
Data Table 4: Heterocyclic Analogs
Compound Name Substituents Key Properties/Applications Reference
1-(6-Methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethan-1-one Pyridinyl, sulfonyl Kinase inhibition candidate
1-(4-(4-Methyl-1H-imidazol-1-yl)phenyl)ethan-1-one Methylimidazole Crystalline, bioactive

Biological Activity

1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one, also known as a phenolic compound, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C13H18O3, with a molecular weight of 222.28 g/mol. The compound features a phenolic structure characterized by hydroxy and isopentyloxy substituents, which contribute to its reactivity and biological activity.

Antioxidant Properties

Preliminary studies suggest that this compound exhibits significant antioxidant activity . This property is crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. The antioxidant mechanism may involve the scavenging of free radicals and the modulation of antioxidant enzyme activities.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties , potentially effective against a range of pathogens. Studies have shown its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death. The specific mechanisms involve disrupting the integrity of microbial membranes, which is vital for maintaining cellular homeostasis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects . It may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models. This activity suggests potential therapeutic applications in inflammatory diseases.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds, enhancing binding affinity to target proteins. Additionally, the hydrophobic isopentyloxy group may facilitate membrane penetration, influencing the compound's bioavailability and efficacy.

Study on Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several phenolic compounds, including this compound. The results indicated that this compound exhibited a significant reduction in lipid peroxidation levels compared to controls, suggesting its role as an effective antioxidant agent .

Antimicrobial Efficacy Assessment

In a clinical microbiology study, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The findings revealed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, demonstrating its potential as a natural antimicrobial agent .

Data Table: Summary of Biological Activities

Activity Mechanism Effective Concentration
AntioxidantScavenging free radicals; modulating antioxidant enzymesIC50 < 25 µM
AntimicrobialDisruption of microbial membranesMinimum Inhibitory Concentration (MIC) = 50 µg/mL
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokinesEffective in vitro at 10 µM

Q & A

Q. What methodologies assess environmental impact?

  • Methodological Answer :
  • Biodegradation : OECD 301F test to measure mineralization in 28 days .
  • Ecotoxicology : Daphnia magna acute toxicity (EC₅₀) and algae growth inhibition .
  • Bioaccumulation : LogP measurement (target: <3.5 to minimize bioaccumulation risk) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one
Reactant of Route 2
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1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one

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